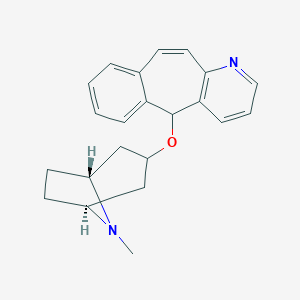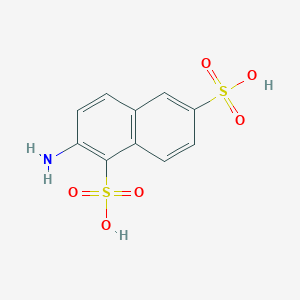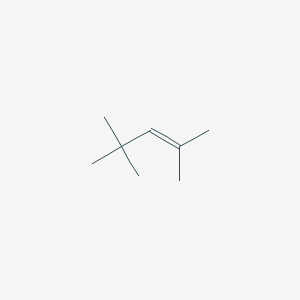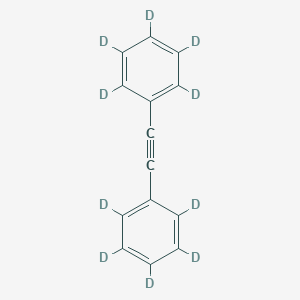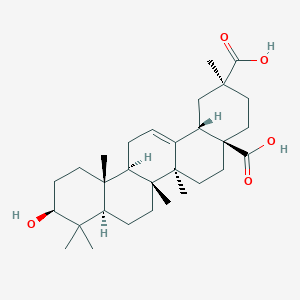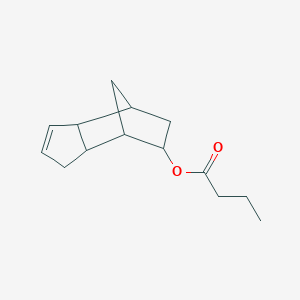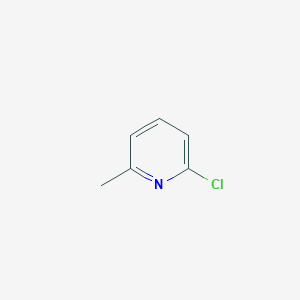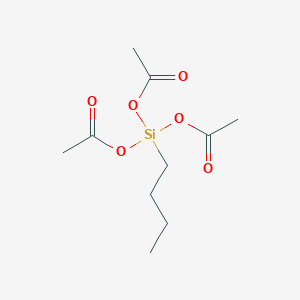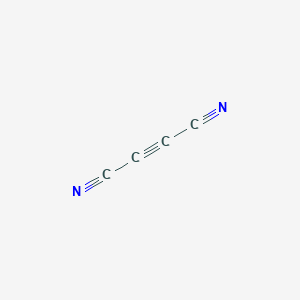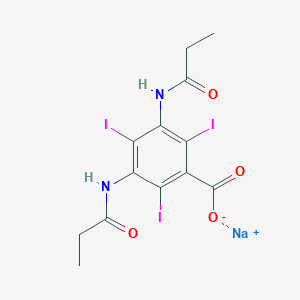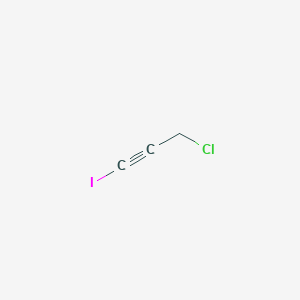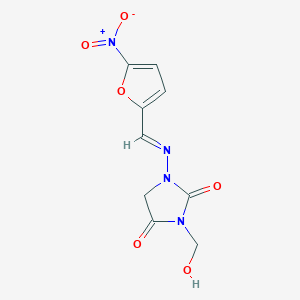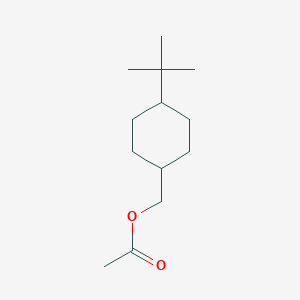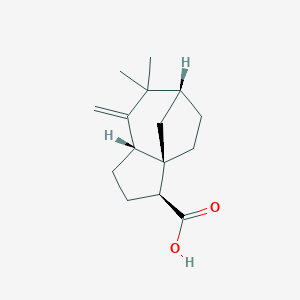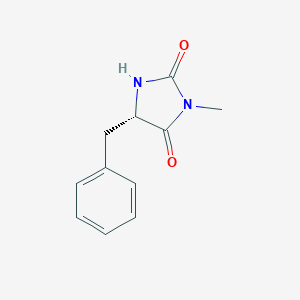
(S)-5-Benzyl-3-methyl-imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Benzyl-3-methyl-imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. It is commonly referred to as S-BCDO, and it has been found to have various applications in scientific research.
Mechanism Of Action
The exact mechanism of action of S-BCDO is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal excitability. S-BCDO is thought to enhance the activity of GABA, the major inhibitory neurotransmitter in the brain, leading to its anticonvulsant and anxiolytic effects.
Biochemical And Physiological Effects
S-BCDO has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function in animal models. Additionally, S-BCDO has been found to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of S-BCDO is its relatively simple synthesis method, which allows for large-scale production. Additionally, S-BCDO has a low toxicity profile, making it a safe compound to work with in lab experiments. However, S-BCDO has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of S-BCDO. One potential area of research is the development of S-BCDO-based therapeutics for the treatment of neurodegenerative diseases. Additionally, further investigation into the mechanism of action of S-BCDO is needed to fully understand its therapeutic potential. Finally, the development of more efficient synthesis methods for S-BCDO could help to increase its availability for research purposes.
Conclusion:
In conclusion, S-BCDO is a promising chemical compound that has various applications in scientific research. Its anticonvulsant, anxiolytic, and sedative effects make it a potential therapeutic agent for the treatment of various diseases. Additionally, S-BCDO has been found to have a low toxicity profile and a relatively simple synthesis method, making it a safe and cost-effective compound to work with in lab experiments. Future research into the therapeutic potential of S-BCDO is needed to fully understand its applications in the field of medicine.
Synthesis Methods
The synthesis of S-BCDO involves the reaction of 5-benzyl-3-methyl-imidazolidine-2,4-dione with a chiral auxiliary. The resulting product is then subjected to chromatographic separation to obtain the desired enantiomer, S-BCDO. The synthesis method of S-BCDO is relatively straightforward and has been well-documented in the literature.
Scientific Research Applications
S-BCDO has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. Additionally, S-BCDO has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential anti-inflammatory and antioxidant properties.
properties
CAS RN |
16935-42-5 |
|---|---|
Product Name |
(S)-5-Benzyl-3-methyl-imidazolidine-2,4-dione |
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(5S)-5-benzyl-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-13-10(14)9(12-11(13)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)/t9-/m0/s1 |
InChI Key |
WQGOWGGCTNJSPT-VIFPVBQESA-N |
Isomeric SMILES |
CN1C(=O)[C@@H](NC1=O)CC2=CC=CC=C2 |
SMILES |
CN1C(=O)C(NC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CC=CC=C2 |
synonyms |
(S)-5-BENZYL-3-METHYL-IMIDAZOLIDINE-2,4-DIONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



